2,3,5-Trimethylphenyl trifluoromethanesulfonate

Catalog No.
S1497950
CAS No.
209684-76-4
M.F
C10H11F3O3S
M. Wt
268.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethylphenyl trifluoromethanesulfonate

CAS Number

209684-76-4

Product Name

2,3,5-Trimethylphenyl trifluoromethanesulfonate

IUPAC Name

(2,3,5-trimethylphenyl) trifluoromethanesulfonate

Molecular Formula

C10H11F3O3S

Molecular Weight

268.25 g/mol

InChI

InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

LHQZARNRZVJSBM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C

Synonyms

Trifluoromethanesulfonic Acid 2,3,5-Trimethylphenyl Ester; 1,1,1-Trifluoromethansulfonic Acid 2,3,5-Trimethylphenyl Ester;

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C

2,3,5-Trimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₁₁F₃O₃S. It features a trifluoromethanesulfonate group attached to a trimethyl-substituted phenyl ring. This compound is characterized by its yellow oily appearance and is known for its high reactivity due to the presence of the trifluoromethanesulfonate moiety, which serves as an excellent leaving group in various

Involving 2,3,5-trimethylphenyl trifluoromethanesulfonate include:

  • Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, making it a useful intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.
  • Decomposition Reactions: Under certain conditions, the compound may decompose, releasing trifluoromethanesulfonic acid and other products.

These reactions highlight its utility in synthetic organic chemistry as a versatile reagent .

While specific biological activities of 2,3,5-trimethylphenyl trifluoromethanesulfonate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the trifluoromethanesulfonate group may influence its interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Further research would be necessary to elucidate any specific biological effects .

The synthesis of 2,3,5-trimethylphenyl trifluoromethanesulfonate can be achieved through several methods:

  • Reaction of 2,3,5-Trimethylphenol with Trifluoromethanesulfonic Anhydride: This method involves treating 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride in the presence of a suitable solvent like dichloromethane or chloroform. The reaction typically yields the desired triflate with good efficiency .
  • Alternative Approaches: Other synthetic routes may include variations of the above method or utilizing different starting materials that can be converted into the target compound through multi-step synthesis.

2,3,5-Trimethylphenyl trifluoromethanesulfonate finds applications in several areas:

  • Organic Synthesis: It is widely used as a reagent in organic chemistry for the preparation of various derivatives and complex molecules.
  • Pharmaceutical Development: Its reactive nature makes it valuable in drug design and development processes.
  • Research

Several compounds exhibit structural similarities to 2,3,5-trimethylphenyl trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-Methylphenyl trifluoromethanesulfonateSimilar aromatic structure with one methyl groupLess sterically hindered than 2,3,5-trimethylphenyl
2,4-Dimethylphenyl trifluoromethanesulfonateContains two methyl groups on the aromatic ringDifferent reactivity profile due to substitution pattern
Phenyl trifluoromethanesulfonateSimplest form without additional methyl groupsServes as a baseline for comparing reactivity

The uniqueness of 2,3,5-trimethylphenyl trifluoromethanesulfonate lies in its specific substitution pattern on the aromatic ring which influences its reactivity and potential applications in organic synthesis compared to these similar compounds .

XLogP3

3.8

Dates

Modify: 2024-04-14

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